4-[(2-Phenylethyl)amino]phenol
Description
Significance of Phenolic Amine Scaffolds in Organic Synthesis
Phenolic amine scaffolds are fundamental building blocks in organic synthesis, valued for their dual functionality. The hydroxyl group of the phenol (B47542) can act as a hydrogen bond donor and can be readily converted into an ether or ester. The amine group provides a site for nucleophilic attack, acylation, alkylation, and the formation of Schiff bases. mdpi.commdpi.com This versatility makes phenolic amines valuable intermediates in the construction of more complex molecules. researchgate.net The interplay between the electron-donating hydroxyl group and the amino group on the aromatic ring also influences the reactivity and properties of the entire molecule. nih.gov
Overview of the Phenylethylamine Moiety in Chemical Structures
The phenylethylamine moiety is a structural motif found in a vast array of biologically active compounds, including neurotransmitters, hormones, and alkaloids. nih.gov Its basic structure consists of a phenyl ring attached to an ethylamine (B1201723) side chain. wikipedia.orgwikipedia.org This framework is a key component in many classes of psychoactive drugs, such as stimulants and hallucinogens. wikipedia.org The flexibility of the ethylamine chain and the potential for substitution on both the aromatic ring and the nitrogen atom allow for the generation of a wide diversity of chemical structures with varied pharmacological profiles. nih.govacs.org
Structural Context of 4-[(2-Phenylethyl)amino]phenol within Aminophenol Chemistry
Within the broader class of aminophenols, this compound is a secondary amine derivative. Aminophenols are organic compounds containing both an amino group and a hydroxyl group attached to a benzene (B151609) ring. chemicalbook.comchemeo.com The position of these functional groups relative to each other (ortho, meta, or para) significantly influences their chemical properties and reactivity. In the case of 4-aminophenol (B1666318), the precursor to the title compound, the amino and hydroxyl groups are in a para position, which allows for extended conjugation and influences its electronic properties. wikipedia.org The introduction of the 2-phenylethyl group to the nitrogen atom of 4-aminophenol adds a non-polar, aromatic substituent, further modifying its steric and electronic characteristics.
Research Gaps and Future Directions in the Study of Related Phenolic Amines
While significant research has been conducted on phenolic compounds and phenethylamines individually, the exploration of hybrid molecules like this compound and its derivatives is an area with considerable room for growth. nih.govijhmr.com A key research gap lies in the comprehensive characterization of the structure-activity relationships for this class of compounds. Future research could focus on synthesizing a broader range of derivatives with systematic variations in substitution patterns on both aromatic rings. Investigating the potential of these compounds in materials science, for example, as antioxidants or as components in novel polymers, represents another promising avenue. researchgate.netacs.org Furthermore, a deeper understanding of the metabolic pathways and potential biological activities of these specific N-phenylethyl aminophenol derivatives is warranted. nih.govnih.gov
Chemical Profile of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| CAS Number | 103-05-9 |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-aminophenol with a phenylethylating agent. A common method is the reductive amination of phenylacetaldehyde (B1677652) with 4-aminophenol. Another approach involves the N-alkylation of 4-aminophenol with 2-phenylethyl bromide or a similar halide under basic conditions.
A related synthesis for a similar compound, 4-(2-aminoethyl)phenol (tyramine), involves heating 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol with hydrobromic acid to produce 4-(2-bromoethyl)phenol. This intermediate is then treated with ammonia (B1221849) in methanol (B129727) to yield tyramine (B21549) hydrobromide, which is subsequently converted to the free base. google.com
Research and Applications
Research into N-phenylethyl aminophenol derivatives is ongoing, with a focus on their potential biological activities and applications in materials science. The combination of the phenolic antioxidant moiety and the phenylethylamine structure suggests potential for the development of novel antioxidants. The reactivity of the amine and phenol groups also makes them interesting candidates for polymerization and the development of new materials.
For instance, derivatives of 4-aminophenol have been synthesized and investigated for a variety of biological activities, including antimicrobial and antidiabetic properties. mdpi.comnih.gov The parent compound, 4-aminophenol, is a key intermediate in the synthesis of the widely used analgesic and antipyretic drug, paracetamol. wikipedia.orgpharmacy180.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
61370-93-2 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-(2-phenylethylamino)phenol |
InChI |
InChI=1S/C14H15NO/c16-14-8-6-13(7-9-14)15-11-10-12-4-2-1-3-5-12/h1-9,15-16H,10-11H2 |
InChI Key |
PEDBLUYJRUEJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=C(C=C2)O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Methodologies and Fundamental Interpretations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-[(2-Phenylethyl)amino]phenol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive map of the molecular framework can be constructed.
¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. In ¹H NMR, the signals corresponding to the aromatic protons of the phenol (B47542) ring typically appear as distinct doublets, a result of their coupling with adjacent protons. The protons of the phenylethyl group also exhibit characteristic multiplets.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), offer deeper insights into the molecular connectivity and spatial relationships. COSY experiments establish proton-proton coupling networks, confirming the arrangement of protons within the phenyl and phenylethyl moieties. NOESY experiments are particularly valuable as they reveal through-space interactions between protons that are in close proximity, which is crucial for understanding the molecule's preferred conformation.
The flexibility of the ethylamine (B1201723) linker in this compound allows for various spatial arrangements, or conformations, of the two aromatic rings. The relative orientation of these rings can be investigated using NOESY. By measuring the strength of the Nuclear Overhauser Effect between specific protons on the phenol ring and the phenylethyl group, the predominant conformation in solution can be determined. This analysis provides critical information about the molecule's three-dimensional shape, which can influence its chemical and biological properties.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | - | 149.8 |
| C2, C6 (Phenol) | 6.70 (d) | 116.1 |
| C3, C5 (Phenol) | 6.62 (d) | 115.8 |
| C4 | - | 141.2 |
| C1' (Phenylethyl) | - | 139.5 |
| C2', C6' (Phenylethyl) | 7.29 (m) | 128.8 |
| C3', C5' (Phenylethyl) | 7.21 (m) | 128.5 |
| C4' (Phenylethyl) | 7.17 (m) | 126.2 |
| CH₂ (alpha) | 3.30 (t) | 45.2 |
| CH₂ (beta) | 2.80 (t) | 35.5 |
| NH | 4.5 (br s) | - |
| OH | 8.5 (br s) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. d = doublet, t = triplet, m = multiplet, br s = broad singlet.
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Structure and Dynamics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the molecular vibrations of this compound. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.
The FT-IR and Raman spectra of this compound are rich with information. Key vibrational modes include:
O-H and N-H Stretching: The stretching vibrations of the hydroxyl (O-H) and amine (N-H) groups appear as broad bands in the high-frequency region of the FT-IR spectrum, typically between 3200 and 3600 cm⁻¹. These bands are often broad due to hydrogen bonding.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two aromatic rings are observed above 3000 cm⁻¹.
Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the methylene (B1212753) (CH₂) groups in the ethyl linker occur in the 2800-3000 cm⁻¹ range.
C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to characteristic bands in the 1450-1650 cm⁻¹ region.
C-N and C-O Stretching: The stretching vibrations of the C-N and C-O single bonds are found in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.
To gain a more profound understanding of the vibrational spectra, theoretical calculations, often using Density Functional Theory (DFT), can be employed. By creating a computational model of this compound, its vibrational frequencies can be predicted. These calculated frequencies can then be correlated with the experimentally observed FT-IR and Raman bands, allowing for a more precise assignment of the vibrational modes and a deeper understanding of the molecule's structure and bonding.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| O-H/N-H Stretching | 3200-3600 | FT-IR |
| Aromatic C-H Stretching | 3000-3100 | FT-IR, Raman |
| Aliphatic C-H Stretching | 2850-2960 | FT-IR, Raman |
| C=C Aromatic Stretching | 1450-1650 | FT-IR, Raman |
| C-N Stretching | 1250-1350 | FT-IR |
| C-O Stretching | 1180-1260 | FT-IR |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for deducing its structure based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision.
Upon ionization in the mass spectrometer, the molecular ion of this compound is formed. This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides valuable structural information. A common fragmentation pathway involves the cleavage of the bond between the two methylene groups (beta-cleavage), leading to the formation of a stable benzylic cation. Another significant fragmentation involves the loss of the phenylethyl group. By carefully analyzing the masses of these fragments, the connectivity of the molecule can be confirmed.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 213 | [M]⁺ (Molecular Ion) | - |
| 108 | [HOC₆H₄NH]⁺ | C₈H₉ |
| 105 | [C₆H₅CH₂CH₂]⁺ | C₆H₆NO |
| 91 | [C₇H₇]⁺ (Tropylium ion) | C₇H₈N O |
Note: The observed m/z values and relative abundances can vary depending on the ionization technique and experimental conditions.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy and precision. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of a compound.
For this compound, with a molecular formula of C₁₄H₁₅NO, the theoretical exact mass can be calculated. This experimental value, obtained from an HRMS instrument like a time-of-flight (TOF) or Orbitrap mass spectrometer, would be compared against the theoretical mass to confirm the compound's elemental composition. Modern FT-ICR (Fourier Transform Ion Cyclotron Resonance) mass spectrometers can achieve mass accuracies in the sub-ppm range, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO |
| Monoisotopic Mass | 213.1154 g/mol |
| Nominal Mass | 213 g/mol |
This table contains theoretically calculated data.
Tandem Mass Spectrometry for Structural Isomer Differentiation
Tandem mass spectrometry (MS/MS or MS²) is a technique where ions are fragmented and the resulting fragment ions are analyzed. This provides valuable information about the structure of the molecule. It is particularly useful for differentiating between structural isomers, which have the same molecular formula but different arrangements of atoms.
For this compound, MS/MS could be used to distinguish it from its isomers, such as 2-[(2-Phenylethyl)amino]phenol or N-(4-hydroxyphenethyl)aniline. The fragmentation patterns would be unique to each isomer due to the different bond strengths and stabilities of the resulting fragments. For instance, the fragmentation of this compound would likely involve cleavage of the bond between the ethyl group and the nitrogen atom, as well as fragmentation of the phenylethyl side chain. The specific fragmentation pathways would be characteristic of the substitution pattern on the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the presence of chromophores (the parts of a molecule that absorb light). The spectrum of this compound is expected to show absorption bands characteristic of its two main chromophores: the substituted phenol ring and the phenyl group of the phenylethyl substituent.
The position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity and pH. For instance, in a basic solution, the phenolic proton would be abstracted, leading to the formation of a phenoxide ion. This would cause a bathochromic shift (a shift to longer wavelengths) in the UV-Vis spectrum. The study of aminophenol isomers has shown that the position of the amino and hydroxyl groups significantly influences the UV-Vis absorption spectra. researchgate.net
Coupled Chromatographic-Spectroscopic Techniques in Research Applications
Coupling chromatographic separation techniques with spectroscopic detection provides a powerful tool for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components.
High-Performance Liquid Chromatography (HPLC) with Spectroscopic Detection
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating compounds in a liquid mobile phase. When coupled with a spectroscopic detector, such as a UV-Vis or Diode Array Detector (DAD), it allows for the quantification and tentative identification of the separated compounds.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 or C8 column. The mobile phase would typically consist of a mixture of water (often with a pH-modifying buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound would be characteristic under specific chromatographic conditions. The UV detector would be set to a wavelength where the compound exhibits maximum absorbance to achieve the highest sensitivity. HPLC methods have been developed for the separation of related aminophenol isomers. researchgate.net
Table 2: Illustrative HPLC Method Parameters for Aminophenol Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV-Vis at 275 nm |
| Flow Rate | 1.0 mL/min |
This table represents typical conditions for related compounds and serves as an illustrative example.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the identification and quantification of volatile and thermally stable compounds.
Direct analysis of this compound by GC-MS might be challenging due to its polarity and relatively low volatility. Derivatization, such as silylation of the hydroxyl and amino groups, may be necessary to increase its volatility and thermal stability, allowing it to pass through the GC column. The mass spectrometer would then provide a mass spectrum of the derivatized compound, which can be used for structural elucidation and confirmation of its identity by comparing it to spectral libraries.
Computational Chemistry and Theoretical Investigations of 4 2 Phenylethyl Amino Phenol
Quantum Chemical Studies
Quantum chemical studies are instrumental in understanding the intrinsic properties of a molecule at the electronic level. For 4-[(2-Phenylethyl)amino]phenol, these investigations would provide insights into its reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be performed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. These calculations would also yield crucial electronic properties.
The process would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the molecule. The output would provide the total energy of the optimized structure, bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometry Parameters for this compound (Calculated using DFT)
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-N | 1.39 Å |
| Bond Length | N-H | 1.01 Å |
| Bond Length | O-H | 0.97 Å |
| Bond Angle | C-N-C | 125° |
| Dihedral Angle | C-C-N-C | 180° |
Note: The values in this table are hypothetical and represent typical values for similar molecular fragments. Actual values would require specific DFT calculations for this compound.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For this compound, the HOMO would likely be localized on the electron-rich phenol (B47542) and amino groups, while the LUMO might be distributed over the aromatic rings. A small HOMO-LUMO gap would suggest higher reactivity.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.3 |
Note: These energy values are illustrative and would need to be determined by quantum chemical calculations.
Electrostatic Potential Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for predicting how a molecule will interact with other charged species. In an MEP map, red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent low electron density (positive potential), susceptible to nucleophilic attack.
For this compound, the MEP map would be expected to show negative potential around the oxygen and nitrogen atoms and the pi-system of the phenol ring, while the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential.
Vibrational Frequency Calculations and Spectroscopic Prediction
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies can then be compared with experimental spectroscopic data to confirm the molecular structure.
For this compound, characteristic vibrational frequencies would be expected for the O-H stretch, N-H stretch, C-N stretch, and aromatic C-H stretches.
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Hypothetical Frequency (cm⁻¹) |
| O-H Stretch | Phenol | 3600 |
| N-H Stretch | Amine | 3400 |
| C-H Stretch | Aromatic | 3100 |
| C-H Stretch | Aliphatic | 2950 |
| C=C Stretch | Aromatic | 1600 |
| C-N Stretch | Amine | 1300 |
Note: These frequencies are approximate and would require specific calculations, often with scaling factors, to match experimental spectra.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and flexibility.
Conformational Analysis and Flexibility Studies
MD simulations of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for all atoms. This would generate a trajectory of the molecule's movements over time.
Advanced Theoretical Descriptors and Reactivity Indices
To quantify the chemical reactivity and stability of this compound, various theoretical descriptors derived from its electronic structure can be calculated.
Fukui functions are essential tools in predicting the local reactivity of a molecule. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed.
f(r)+ : This function corresponds to the addition of an electron and identifies the most likely sites for a nucleophilic attack (where the molecule acts as an electrophile).
f(r)- : This function relates to the removal of an electron and points to the most probable sites for an electrophilic attack (where the molecule acts as a nucleophile).
For this compound, one would expect the regions around the nitrogen and oxygen atoms, as well as the phenyl rings, to be significant. The phenolic oxygen and the amino nitrogen are expected to be primary sites for electrophilic attack due to the presence of lone pairs of electrons. The phenyl rings, with their delocalized π-electron systems, would also exhibit reactive sites. A detailed Fukui function analysis would pinpoint the specific atoms most susceptible to attack.
Table 1: Hypothetical Fukui Function Indices for this compound (Note: This data is illustrative and would require specific DFT calculations for validation.)
| Atomic Site | f(r)+ (for Nucleophilic Attack) | f(r)- (for Electrophilic Attack) |
| Phenolic Oxygen (O) | High | Very High |
| Amino Nitrogen (N) | High | Very High |
| Carbon atoms in Phenol Ring | Moderate | Moderate |
| Carbon atoms in Phenylethyl Ring | Low-Moderate | Low-Moderate |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugative interactions that contribute to molecular stability.
For this compound, key NBO interactions would include:
π → π * interactions within the two aromatic rings, which are characteristic of aromatic systems.
n → π * interactions, involving the lone pairs (n) of the oxygen and nitrogen atoms and the anti-bonding π* orbitals of the phenol ring. These interactions are crucial in understanding the electron-donating effects of the -OH and -NH- groups on the ring.
The stabilization energy (E(2)) associated with these interactions quantifies their strength. Higher E(2) values indicate stronger delocalization and greater molecular stability.
Table 2: Anticipated Significant NBO Interactions in this compound (Note: This data is illustrative and requires specific NBO calculations.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (O) | π* (C-C) of phenol ring | High | n → π |
| LP (N) | π (C-C) of phenol ring | High | n → π |
| π (C-C) of phenol ring | π (C-C) of phenol ring | Moderate | π → π |
| π (C-C) of phenylethyl ring | π (C-C) of phenylethyl ring | Moderate | π → π* |
Molecules with significant charge transfer and delocalization, like this compound, are candidates for having interesting non-linear optical (NLO) properties. These properties are important for applications in optoelectronics and photonics. Computational methods can predict the first-order hyperpolarizability (β), a key indicator of NLO activity.
Table 3: Predicted Non-Linear Optical Properties for this compound (Note: This data is for illustrative purposes and would need to be confirmed by quantum chemical calculations.)
| Property | Predicted Value |
| Dipole Moment (μ) | Moderate |
| Average Polarizability (α) | High |
| First-order Hyperpolarizability (β) | Significant |
Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)
Understanding how molecules of this compound interact with each other in the solid state is essential for predicting its crystal structure and related physical properties. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these intermolecular interactions.
The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. For this compound, strong hydrogen bonds involving the -OH and -NH- groups are expected to be the dominant interactions governing the crystal packing.
A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For this molecule, the plot would likely be dominated by H···H, O···H, and N···H contacts, reflecting the importance of hydrogen bonding and general van der Waals forces.
Table 4: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Note: This is a hypothetical breakdown and would depend on the actual crystal structure.)
| Contact Type | Expected Contribution (%) |
| H···H | 40 - 50 |
| O···H / H···O | 20 - 30 |
| N···H / H···N | 15 - 25 |
| C···H / H···C | 5 - 10 |
| C···C | < 5 |
Reaction Mechanisms and Reactivity Profiles of 4 2 Phenylethyl Amino Phenol
Oxidation Pathways and Mechanisms
The presence of both amino and hydroxyl groups on the aromatic ring makes 4-[(2-Phenylethyl)amino]phenol susceptible to oxidation through both electrochemical and enzymatic pathways. These processes are generally initiated by the removal of electrons from the electron-rich phenol (B47542) system.
While specific electrochemical studies on this compound are not extensively documented, its reactivity can be inferred from detailed investigations of its parent compound, 4-aminophenol (B1666318), and related derivatives. researchgate.netua.es The electrochemical oxidation of p-aminophenols in acidic solutions is a complex process that typically involves a two-electron transfer. researchgate.net
The initial step is the oxidation of the aminophenol to a quinoneimine intermediate. researchgate.netresearchgate.net This intermediate is often unstable and can undergo subsequent reactions. For p-aminophenol derivatives, the electrochemically generated p-quinoneimines are known to undergo hydrolysis, yielding p-benzoquinone as the final product. researchgate.net The rate of this hydrolysis reaction is highly dependent on the pH of the solution and the nature of the substituent on the nitrogen atom. researchgate.net
Oxidation: p-aminophenol → p-quinoneimine + 2e⁻ + 2H⁺
Hydrolysis: p-quinoneimine + H₂O → p-benzoquinone + amine
In the case of this compound, the bulky phenylethyl group on the nitrogen atom would influence the stability and subsequent reactivity of the initially formed quinoneimine. The electrochemical oxidation potential is also expected to be affected by the electronic properties of this substituent. researchgate.net
Table 1: Electrochemical Oxidation Data for p-Aminophenol Derivatives
| Derivative | Oxidation Product(s) | Key Observation | Reference |
|---|---|---|---|
| p-Aminophenol | p-Benzoquinone | Undergoes hydrolysis | researchgate.net |
| N-Methyl-p-aminophenol | p-Benzoquinone | Hydrolysis rate depends on pH and N-substituent | researchgate.net |
This table illustrates the common oxidation pathway for p-aminophenol structures, which is presumed to be similar for this compound.
Enzymatic systems can also catalyze the oxidation of aminophenols. Studies on p-aminophenol have shown that enzymes like horseradish peroxidase and the hydroperoxidase component of prostaglandin (B15479496) synthase can catalyze its oxidation. nih.gov Electron spin resonance (ESR) spectroscopy has demonstrated that this oxidation proceeds via a one-electron pathway to form a p-aminophenoxy free radical. nih.gov This radical species is highly reactive and can subsequently polymerize or form other products. nih.gov
In certain microorganisms, such as Burkholderia sp., 4-aminophenol is part of a metabolic pathway where it is converted into 1,4-benzenediol (hydroquinone) and subsequently to 1,2,4-trihydroxybenzene. nih.gov The enzymes involved in this pathway are inducible, meaning they are synthesized by the cell in response to the presence of 4-aminophenol. nih.gov This highlights a biological route for the transformation of the aminophenol structure.
Condensation and Schiff Base Formation Reactions
The primary amino group of 4-aminophenol, and by extension the secondary amino group in this compound, can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, commonly known as Schiff bases. wjpsonline.commasterorganicchemistry.com
This reaction is a cornerstone of organic synthesis and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.cominternationaljournalcorner.com The general mechanism proceeds through a carbinolamine intermediate. wjpsonline.com The formation of Schiff bases is typically catalyzed by either acid or base and is a reversible process. wjpsonline.comajrconline.org The reaction is often driven to completion by removing the water formed, for instance, by azeotropic distillation. wjpsonline.com
General Mechanism of Schiff Base Formation:
Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. internationaljournalcorner.com
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine (or hemiaminal). libretexts.org
Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated. libretexts.org
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation (iminium ion). libretexts.org
Deprotonation: A base (which can be a solvent or another amine molecule) removes a proton from the nitrogen atom, yielding the final imine product. libretexts.org
For this compound, the reaction would occur between its secondary amino group and a suitable aldehyde or ketone.
The formation of imines is a reversible reaction, and its equilibrium position is governed by thermodynamic principles. wjpsonline.com The synthesis of imines in aqueous solution is often thermodynamically unfavorable due to the production of water. researchgate.net However, the reaction's rate and yield can be significantly influenced by reaction conditions. researchgate.net
Kinetics: The rate-determining step in Schiff base formation is generally the dehydration of the carbinolamine intermediate. wjpsonline.com This step is acid-catalyzed. However, the concentration of the acid must be carefully controlled; if the pH is too low, the amine nucleophile becomes protonated and non-reactive, which shifts the equilibrium back towards the reactants. wjpsonline.comlibretexts.org Consequently, many Schiff base syntheses are most effective at a mildly acidic pH (around 4-5). wjpsonline.comlibretexts.org
Thermodynamics: The stability of the resulting imine is a key thermodynamic factor. Imines derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation. wjpsonline.com For imines formed from substituted benzaldehydes and amino acids, the presence of a p-hydroxy group on the aldehyde ring has been shown to significantly increase the pKa of the corresponding iminium ion, indicating greater stability. nih.gov This stabilization is attributed to the electron-donating resonance effect of the phenoxide group. nih.gov The kinetics and thermodynamics of imine formation can also be modulated by using micelles or other organized media that can stabilize transition states or sequester products. researchgate.netnih.gov
Schiff bases derived from hydroxyl-substituted aromatic aldehydes or amines, such as those from this compound, can exhibit tautomerism. asianpubs.orgepa.gov Specifically, an equilibrium can exist between the enol-imine form and the keto-amine form. asianpubs.orgepa.gov This phenomenon is particularly studied in Schiff bases derived from o-hydroxybenzaldehydes, but the principles apply to p-hydroxy derivatives as well.
Enol-Imine Form: The phenolic -OH group is intact, and the C=N double bond (imine) is present.
Keto-Amine Form: A proton transfer occurs from the phenolic oxygen to the imine nitrogen, resulting in a quinone-like structure (keto form) and an N-H bond (amine).
The position of this equilibrium is sensitive to several factors, most notably the polarity of the solvent. asianpubs.orgepa.gov Spectroscopic studies (UV-Vis, FTIR, NMR) are used to investigate this tautomeric balance. asianpubs.orgnih.gov For many related Schiff bases, the enol-imine form is found to be more stable, especially in non-polar or weakly polar solvents. asianpubs.orgepa.gov In some cases, irradiation with UV light can induce photoisomerization and shifts in the tautomeric equilibrium. nih.gov
Table 2: Spectroscopic Data for a Schiff Base Derived from 4-Aminophenol
| Schiff Base | Spectroscopic Technique | Characteristic Peak/Signal | Assignment | Reference |
|---|---|---|---|---|
| 4-((4-(dimethylamino)benzylidene)amino)phenol | FT-IR (cm⁻¹) | 1608 | C=N (Imine) stretch | nih.gov |
| 4-((4-(dimethylamino)benzylidene)amino)phenol | ¹H-NMR (ppm) | ~8.89-8.38 | Azomethine proton (-CH=N-) | nih.gov |
This table provides example data for a related Schiff base, indicating the typical spectral regions for key functional groups involved in tautomerism.
Electrophilic Aromatic Substitution on the Phenol Ring
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SₑAr) due to the presence of two powerful electron-donating groups: the hydroxyl (-OH) group and the secondary amino (-NHR) group. wikipedia.org Both groups are classified as activating and ortho-, para-directing. wikipedia.orgdokumen.pub
The general mechanism for SₑAr involves the attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. dokumen.pub The aromaticity is then restored by the loss of a proton. dokumen.pub
In this compound, the directing effects of the two substituents are synergistic. The -OH group at position 1 directs incoming electrophiles to positions 2 and 6 (ortho). The -NHR group at position 4 directs to positions 3 and 5 (ortho). Therefore, electrophilic attack is expected to occur at positions 2, 3, 5, and 6, which are all activated.
However, the reactivity is complicated by the following factors:
Relative Activating Strength: The amino group is generally a more potent activating group than the hydroxyl group.
Reaction Conditions: Many electrophilic substitution reactions (e.g., nitration, sulfonation) are carried out in strong acid. dokumen.pub Under these conditions, the basic amino group is readily protonated to form an ammonium (B1175870) ion (-NH₂⁺R). This protonated group is strongly deactivating and meta-directing. libretexts.org Therefore, in strongly acidic media, the directing effect would be controlled by the -OH group, favoring substitution at its ortho positions (2 and 6). To achieve substitution directed by the amino group, it often needs to be protected, for example, by converting it into an amide, which is less basic and still ortho-, para-directing. libretexts.org
Steric Hindrance: The bulky phenylethylamino group might sterically hinder attack at the adjacent positions (3 and 5) to some extent compared to the hydroxyl group's effect on positions 2 and 6.
Reactions Involving the Amine Functionality
The secondary amine group in this compound is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the phenylethyl group and the phenolic ring.
Acylation: The amine functionality can readily undergo acylation reactions. For instance, treatment of N-substituted 4-aminophenols with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. A prominent example is the industrial synthesis of paracetamol, where 4-aminophenol is acetylated using acetic anhydride. wikipedia.org Similarly, this compound would be expected to react with acylating agents to form N-(4-hydroxyphenyl)-N-(2-phenylethyl)amides.
Alkylation: The nitrogen atom of the amine can be further alkylated, although the presence of the bulky phenylethyl group might sterically hinder this reaction compared to a primary amine.
Oxidation: The aminophenol structure is susceptible to oxidation. In the presence of an oxidizing agent, 4-aminophenol can be oxidized to 4-quinoneimine. researchgate.net This reaction involves the loss of two protons and two electrons. The presence of a substituent on the nitrogen atom, as in this compound, influences the stability and subsequent reactions of the resulting imine.
Reaction with Isocyanates: N-substituted 4-aminophenols react with isocyanates to form urea (B33335) derivatives. researchgate.net For example, the synthesis of 4-hydroxyphenyl-substituted phenylureas is achieved by stirring p-aminophenol with various isocyanates. researchgate.net
Thioether Formation: 4-Aminophenol can react with thiols. For instance, various thioethers of 4-aminophenol with β-hydroxyethylmercaptan have been synthesized. tandfonline.com
| Reaction Type | Reagent | Functional Group Involved | Expected Product with this compound |
| Acylation | Acetic Anhydride | Amine | N-(4-hydroxyphenyl)-N-(2-phenylethyl)acetamide |
| Oxidation | Oxidizing Agent | Amine and Phenol | A substituted quinoneimine |
| Reaction with Isocyanates | Phenyl Isocyanate | Amine | 1-(4-Hydroxyphenyl)-1-(2-phenylethyl)-3-phenylurea |
| Thioether Formation | β-hydroxyethylmercaptan | Aromatic Ring | Thioether derivatives of this compound |
Rearrangement Reactions of Aminophenol Derivatives
Rearrangement reactions are a significant aspect of the chemistry of aminophenol derivatives, with the Bamberger rearrangement being a classic example.
Bamberger Rearrangement: This reaction involves the acid-catalyzed rearrangement of phenylhydroxylamines to form 4-aminophenols. wikipedia.orgyoutube.com The starting N-phenylhydroxylamines are typically synthesized by the reduction of nitrobenzenes. wikipedia.org The mechanism proceeds through the protonation of the hydroxylamine, followed by the formation of a nitrenium ion intermediate, which then reacts with water to yield the 4-aminophenol. wikipedia.org While this is a primary route for the synthesis of 4-aminophenol itself, it underscores a fundamental rearrangement pattern in this class of compounds. wikipedia.orgkyoto-u.ac.jp
Rearrangements in Cluster Ions: Studies on hydrated clusters of aminophenol cations have revealed interesting rearrangement phenomena. For instance, investigations of 4-aminophenol(H2O)1+ clusters have shown that a rearrangement can occur within the cation, leading from an –O–H···OH2 hydrogen-bonded structure to a more stable –N–H···OH2 arrangement. aip.org This highlights the subtle interplay of intermolecular forces and charge distribution in directing the structure of these derivatives.
| Rearrangement Reaction | Starting Material | Conditions | Product |
| Bamberger Rearrangement | Phenylhydroxylamine | Strong aqueous acid | 4-Aminophenol |
| Cationic Cluster Rearrangement | 4-aminophenol(H2O)1+ | Ionization | Rearranged hydrogen-bonded isomer |
Exploration of Derivatives and Structural Analogues in Academic Investigations
Synthesis and Study of N-Substituted Phenylethylaminophenols
There is no available academic literature detailing the synthesis or study of N-substituted derivatives of 4-[(2-Phenylethyl)amino]phenol. Research on the N-alkylation or N-acylation specifically on the secondary amine of this compound has not been reported in peer-reviewed journals. General methods for the N-substitution of secondary amines are well-established in organic chemistry, but their application to and the resulting properties of N-substituted this compound have not been documented.
Modifications of the Phenylethyl Moiety
Alterations in Alkyl Chain Length and Branching
No studies have been found that explore the synthesis or properties of analogues of this compound with altered alkyl chain lengths (e.g., 4-[(3-phenylpropyl)amino]phenol) or branching on the chain.
Substituent Effects on the Phenol (B47542) Ring of this compound
Electronic Effects on Reactivity and Spectroscopic Signatures
There is a lack of published research on how substituents on the phenol ring of this compound influence its electronic properties, reactivity, or spectroscopic signatures. While general principles of physical organic chemistry would allow for predictions, no specific experimental data for this compound series are available.
Steric Hindrance and Conformational Preferences
No academic investigations into the steric effects of substituents on the phenol ring of this compound or the resulting conformational preferences of the molecule have been reported.
Synthesis and Exploration of Polymeric Derivatives
The polymerization of aminophenols, the parent structures of the compound , is a well-established field. Researchers have explored the oxidative polymerization of ortho-, meta-, and para-aminophenols, leading to the formation of polymers with interesting electronic and thermal properties. nih.govtandfonline.comtandfonline.commdpi.com These studies often employ chemical or electrochemical oxidation methods to induce polymerization. tandfonline.comresearchgate.netnih.gov For instance, the oxidative polymerization of m-aminophenol has been carried out using ammonium (B1175870) peroxydisulfate (B1198043) as an initiator in an acidic medium. tandfonline.comtandfonline.com Similarly, plasma polymerization techniques have been utilized to create thin films of polyaminophenol from solid-state monomers. mdpi.com
Furthermore, the influence of substituents on the polymerization of aniline (B41778), a core component of the target molecule, has been a subject of investigation. Studies on N-alkyl and N-aryl substituted anilines have shown that the nature of the substituent can significantly impact the polymerization process and the properties of the resulting polymer. nih.gov For example, the oxidative polymerization of N-alkylanilines has been reported to yield products with varying molecular weights and electrical conductivities depending on the size of the alkyl group. nih.gov
Copolymerization represents another avenue of exploration, where aminophenol derivatives are combined with other monomers. One study detailed the synthesis of a water-soluble copolymer by reacting an N-protected 3-aminophenol (B1664112) derivative, featuring oligo(oxyethylene) side chains, with aniline. acs.org This research highlights the potential to modify the properties of polyanilines by incorporating substituted aminophenols.
Despite this body of related research, a direct investigation into the synthesis and properties of polymeric derivatives of this compound has not been reported. The presence of the phenylethyl group on the nitrogen atom presents a unique monomer structure that could lead to polymers with distinct characteristics. However, without specific experimental data, any discussion on the synthesis, detailed research findings, and properties of such polymers would be purely speculative.
Consequently, data tables detailing the synthesis conditions, monomer and polymer characteristics, or research findings for poly(this compound) cannot be provided at this time due to the absence of published research on this specific topic. Further investigation by the scientific community is required to explore the potential of this compound as a monomer for novel polymeric materials.
Catalytic Applications and Roles in Chemical Transformations
4-[(2-Phenylethyl)amino]phenol as a Ligand in Metal-Catalyzed Reactions
The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, making the molecule a potential bidentate ligand capable of coordinating with metal centers. Aminophenol-based ligands have a significant and growing impact on catalysis research, with applications in homogeneous catalysis, small molecule activation, and more. derpharmachemica.com The formation of stable chelate rings with transition metals can enhance the catalytic activity and selectivity of the metal complex.
N-functionalized 2-aminophenols are versatile reagents used as starting materials for catalyst ligands. nih.gov Similarly, aminophenol bisphenolate (ABP) ligands are widely used in homogeneous catalysis due to their straightforward synthesis and tunable properties. hw.ac.uk Palladium complexes with ABP ligands have been successfully used as catalysts in C-C coupling reactions, such as the Suzuki–Miyaura and Mizoroki–Heck reactions. hw.ac.uk
Derivatives of aminophenols, such as Schiff bases formed from the condensation of an aminophenol with an aldehyde, are also excellent ligands. These can form stable complexes with various metal ions, which may possess catalytic properties. nih.gov Given these precedents, this compound could coordinate with metals like palladium, nickel, or copper to form catalytically active complexes for cross-coupling, oxidation, or reduction reactions. The phenylethyl group could provide steric bulk, influencing the selectivity of the catalytic process.
Participation in Catalytic Reduction Processes (e.g., reduction of nitroaromatics)
The catalytic reduction of nitroaromatics, particularly 4-nitrophenol (B140041) to 4-aminophenol (B1666318), is one of the most studied model reactions in catalysis. taylorandfrancis.com This transformation is crucial for treating industrial wastewater, as it converts a toxic pollutant into a valuable chemical intermediate used in the production of dyes, pharmaceuticals, and photographic developers. taylorandfrancis.comresearchgate.net This reaction is thermodynamically favorable but kinetically slow and requires a catalyst to proceed at a reasonable rate. taylorandfrancis.com
While this compound is a derivative of the product of this specific reaction, the study of this transformation provides insight into the roles aminophenols can play. The presence of aminophenol derivatives can influence the reaction, and their structural motifs are key to designing new catalysts. For instance, metal-free catalysis for this reduction has been achieved using N-doped graphene, highlighting that the amine functionality can play a role in activating reactants. scilit.comrsc.org The catalytic reduction of nitro compounds can also be controlled to yield phenylhydroxylamine derivatives, which are important chemical intermediates. mdpi.com
Table 1: Comparison of Catalysts in the Reduction of 4-Nitrophenol to 4-Aminophenol
| Catalyst System | Support Material | Reducing Agent | Reaction Time | Conversion/Efficiency | Reference |
| Co–Pt Nanoparticles | Carbon Nanofibers (CNFs) | NaBH₄ | 98 seconds | ~100% | researchgate.net |
| Ag–Co Nanoparticles | Carbon Nanofibers (CNFs) | NaBH₄ | 110 seconds | ~100% (up to 5 cycles) | researchgate.net |
| Copper Nanoparticles (CuNPs) | Brassica oleracea L. extract | NaBH₄ | ~12 minutes | Efficient reduction | longdom.org |
| Pd-NPs/FexOy@SiO₂ | Mesoporous SiO₂-coated magnetic nanoparticles | NaBH₄ | Not specified | 100% (recyclable 10 times) | taylorandfrancis.comtaylorandfrancis.com |
| Pd@NixB–SiO₂/RGO | Reduced Graphene Oxide | H₂ | 120 seconds | High activity, stable for 5 cycles | rsc.org |
Role as a Catalyst or Co-catalyst in Organic Reactions
The functional groups within this compound allow it to potentially act as a catalyst or co-catalyst. The secondary amine group is basic and can function as a base catalyst, similar to how pyridine (B92270) is used to neutralize acid byproducts in acetylation reactions. youtube.com In the synthesis of Schiff bases from 4-aminophenol, a few drops of glacial acetic acid are often used as a catalyst, demonstrating that the reaction environment can be easily influenced by acidic or basic additives. nih.gov
Furthermore, some amine-containing compounds can act as co-catalysts or additives that enhance reaction rates. For example, dimethylaminopyridine (DMAP) can boost the conversion of nitrobenzene (B124822) in certain catalytic systems. mdpi.com The phenolic hydroxyl group can participate in hydrogen bonding, potentially stabilizing transition states or activating substrates. In enzymatic reactions, the aminophenol structure is recognized by oxidases; for instance, horseradish peroxidase catalyzes the oxidation of p-aminophenol. researchgate.net This indicates the molecule's susceptibility to catalytic oxidation and its ability to interact with active sites of catalysts.
Mechanisms of Catalytic Action Involving Aminophenols
The mechanisms by which aminophenol-like structures participate in catalysis are varied and depend on the specific reaction.
In Heterogeneous Catalysis (Surface Reactions): For the widely studied reduction of 4-nitrophenol on metal nanoparticle surfaces, the Langmuir-Hinshelwood mechanism is commonly accepted. longdom.org This model proposes that both reactants (the 4-nitrophenolate (B89219) ion and the borohydride (B1222165) donor) adsorb onto the surface of the catalyst. The reaction then occurs between the adsorbed species, followed by the desorption of the product, 4-aminophenol. longdom.org
As Nucleophilic Catalysts: In reactions like acetylation, the reactivity of the aminophenol is key. The nitrogen atom of the amino group is more nucleophilic than the oxygen atom of the hydroxyl group. It attacks the electrophilic carbonyl carbon of acetic anhydride, initiating the reaction. youtube.com
Via Electron Transfer (Redox Mechanisms): Aminophenols can participate in redox reactions. The oxidation of p-aminophenol, whether by enzymatic action or autoxidation, can proceed via the formation of a p-aminophenoxy free radical, which is a one-electron oxidation product. researchgate.net In the context of metal-ligand catalysis, o-aminophenol ligands are known to be "redox non-innocent." This means the ligand itself can be oxidized or reduced during the catalytic cycle, actively participating in electron transfer with the metal center. These ligands can exist in several oxidation states, from a dianionic aminophenolate to a neutral iminoquinone, which provides a flexible electronic structure that can facilitate multi-electron reactions at the metal center. derpharmachemica.com This property is crucial for developing catalysts for complex transformations. derpharmachemica.com
Advanced Topics and Future Research Directions
Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency
The synthesis of N-substituted aminophenols like 4-[(2-Phenylethyl)amino]phenol traditionally involves multi-step processes that can suffer from low selectivity and the need for protecting groups. Future research is focused on developing more direct, efficient, and selective synthetic strategies.
One promising avenue is the catalytic reductive amination of p-aminophenol or related precursors. This approach, which involves reacting a phenolic compound with an amine in the presence of a reducing agent and a catalyst, can form the desired C-N bond in a single step. mdpi.com Research in this area aims to identify catalysts, such as those based on non-noble metals like nickel, that can achieve high yields and selectivity under milder conditions, thereby reducing waste and energy consumption. researchgate.net A key challenge is controlling the regioselectivity to favor N-alkylation over O-alkylation of the phenol (B47542) group. A procedure for the selective synthesis of O- and N-alkylated derivatives of aminophenols has been reported, highlighting the importance of reaction conditions in directing the outcome. researchgate.net
Another area of development is the direct conversion of phenolic hydroxyl groups to amines. google.com While often applied to create primary amines, modifications of these methods could offer new pathways. For instance, a patented method for preparing (R)-2-((4-aminophenethyl)amino)-1-phenylethanol, a structurally related compound, utilizes a stannous chloride reduction of a nitro-substituted precursor, showcasing alternative efficient reduction techniques. google.com Future work will likely focus on one-pot reactions and flow chemistry to streamline production, enhance safety, and improve scalability.
Integration of Machine Learning and AI in Predicting Properties and Reactivity of Phenolic Amines
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling rapid prediction of molecular properties and reaction outcomes. eurekalert.org For phenolic amines like this compound, these computational tools offer a way to accelerate discovery and design.
In the context of this compound, AI could be used to:
Predict Reactivity: Screen for its potential reactivity in various chemical environments, helping to design more efficient syntheses or predict its stability as a material component. chemistryworld.com
Forecast Properties: Estimate its physicochemical properties, such as solubility and redox potential, and biological activities.
Optimize Materials: Predict the performance of materials incorporating this molecule, such as the photothermal efficiency of metal-phenolic networks, guiding the experimental process toward the most promising candidates. nih.gov
This data-driven approach minimizes trial-and-error experimentation, saving time and resources while providing deeper insights into structure-property relationships. eurekalert.org
Exploration of this compound in Advanced Materials Science as a Building Block
The intrinsic properties of phenolic compounds, including their capacity for metal chelation, hydrogen bonding, and redox activity, make them excellent building blocks for functional materials. unimelb.edu.aunih.gov The dual functionality of this compound—possessing both a phenolic ring and a secondary amine—positions it as a versatile component for creating advanced materials.
Research has shown that phenolic moieties can be incorporated into polymers to create materials with tailored properties. acs.org The amine group in this compound provides a reactive handle for polymerization or grafting onto other polymer backbones, while the phenolic group can impart functionality. These functionalities include:
Adhesion: Phenolic compounds are known for their strong adhesive properties, enabling the creation of advanced coatings and composites. researchgate.net
Antioxidant Properties: The phenolic structure is a well-known antioxidant motif, suggesting that polymers incorporating this unit could have enhanced stability and be used as polymer antioxidants. researchgate.net
Metal-Phenolic Networks (MPNs): The phenol group can coordinate with various metal ions to form MPNs. acs.org These networks are a class of materials with applications in catalysis, drug delivery, and coatings. By using this compound as a ligand, it would be possible to create MPNs with additional functionality derived from the amine group. These materials can be used to fabricate nanoparticles, capsules, and hydrogels with bioactive properties. nih.govnih.gov
The ability to combine the attributes of phenolics with carefully designed polymers opens the door to a wide range of high-performance materials. unimelb.edu.au
Theoretical Insights into Complex Reaction Pathways and Intermediate Species
Understanding the precise mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational chemistry provides powerful tools for gaining theoretical insights into complex reaction pathways and identifying transient intermediate species that are difficult to observe experimentally.
For reactions involving phenolic amines, Density Functional Theory (DFT) calculations have been employed to explore processes like proton exchange between phenol and amine groups. nih.gov Such studies can successfully locate transition states and analyze the reaction coordinates, revealing that the process is often concerted and influenced by factors like substituents and solvent effects. nih.gov These theoretical models can elucidate the role of hydrogen bonding and the activation energy barriers for different steps.
This computational approach could be applied to this compound to:
Model Polymerization: Simulate its reaction with other monomers (e.g., epoxy resins) to understand the kinetics and thermodynamics of polymer formation. nih.gov
Investigate Oxidation: Analyze its prooxidant and antioxidant behavior by modeling its interaction with reactive oxygen species and transition metals like copper, which is known to interact with aminophenols. nih.gov
Elucidate Photochemistry: Study its excited-state dynamics to understand how it behaves upon exposure to light, which is crucial for applications in photostabilizers or photoactive materials. researchgate.net
These theoretical insights are invaluable for optimizing reaction conditions and designing molecules with specific reactivity.
Design of Smart Materials Incorporating Phenolic Amine Units
"Smart materials" are designed to respond to external stimuli, such as changes in pH, temperature, light, or redox potential, by altering their properties. nih.govyoutube.com The functional groups in this compound make it an excellent candidate for incorporation into such stimuli-responsive systems.
The phenolic hydroxyl group is inherently pH-responsive, becoming deprotonated under basic conditions. nih.gov The amine group is also pH-sensitive. This dual pH-responsiveness can be harnessed to create materials that change their solubility, shape, or permeability in response to environmental pH shifts. nih.gov Furthermore, both the phenol and amine moieties can participate in redox reactions, making them suitable for creating redox-responsive materials.
Potential applications in smart materials include:
Drug Delivery Systems: Nanoparticles or hydrogels containing this compound units could be designed to release an encapsulated drug in response to the specific pH or redox environment of a tumor or inflamed tissue. nih.gov
Self-Healing Polymers: The reversible nature of hydrogen bonds and metal-coordination involving the phenolic group could be exploited to create self-healing materials that can repair damage. researchgate.net
Sensors and Actuators: Changes in the electronic properties of the phenolic ring upon protonation/deprotonation or oxidation/reduction could be used to develop chemical sensors. Gated chemiluminescent systems have been designed using phenolic groups protected by stimulus-responsive esters. acs.org
The design flexibility offered by incorporating such phenolic amine units provides a vast potential for developing next-generation smart materials for a variety of high-tech applications. researchgate.net
Table of Mentioned Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
